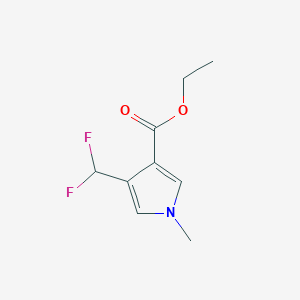

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C9H11F2NO2 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its biological activities, particularly its antifungal properties. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a difluoromethyl group and an ethyl ester functional group. Its molecular formula is C8H8F2N2O2 with a molecular weight of approximately 204.18 g/mol. The unique structural characteristics contribute to its biological activity, particularly as an antifungal agent.

Research indicates that this compound acts primarily by inhibiting the succinate dehydrogenase (SDH) complex in fungi. This inhibition disrupts mitochondrial respiration, leading to reduced ATP production and ultimately causing fungal cell death. The compound's effectiveness against various phytopathogenic fungi makes it a candidate for agricultural fungicide development.

Antifungal Activity

This compound has demonstrated potent antifungal activity against several strains of phytopathogenic fungi. In comparative studies, the compound showed superior efficacy compared to established fungicides like boscalid . The structure-activity relationship (SAR) studies highlight that modifications in the pyrrole ring can enhance antifungal potency .

| Fungal Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 18 | 5.2 |

| Botrytis cinerea | 20 | 3.8 |

| Rhizoctonia solani | 15 | 6.5 |

Study 1: Efficacy Against Phytopathogens

A study conducted by Du et al. (2015) evaluated the antifungal efficacy of this compound against seven species of phytopathogenic fungi. The compound exhibited significant antifungal activity, with IC50 values lower than those of commonly used fungicides . This study underlines the compound's potential as a new agricultural fungicide.

Study 2: Structure-Activity Relationship Analysis

In another investigation, the SAR of this compound was analyzed to identify key structural features responsible for its biological activity. Modifications at the C-3 position of the pyrrole ring were found to enhance antifungal properties while maintaining low toxicity profiles . The findings suggest that strategic alterations in the molecular structure can lead to improved efficacy and safety.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the pyrrole family, which also exhibit antifungal activities. Here is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | C8H8F2N2O2 | Similar antifungal properties |

| Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | C8H8F3N2O2 | Contains trifluoromethyl; used in agriculture |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | Precursor for various fungicides |

Properties

Molecular Formula |

C9H11F2NO2 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

ethyl 4-(difluoromethyl)-1-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C9H11F2NO2/c1-3-14-9(13)7-5-12(2)4-6(7)8(10)11/h4-5,8H,3H2,1-2H3 |

InChI Key |

RGOOBJBVBDKWNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.